A-Technical-Guide-to-3-Amino-2-methyl-benzyl-d2-Alcohol-CAS-57414-76-3
A-Technical-Guide-to-3-Amino-2-methyl-benzyl-d2-Alcohol-CAS-57414-76-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The-Role-of-Deuterated-Compounds-in-Modern-Research
3-Amino-2-methyl-benzyl-d2 alcohol is a deuterated analog of 3-amino-2-methyl-benzyl alcohol. The strategic replacement of two hydrogen atoms with deuterium at the benzylic position provides a powerful tool for researchers, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and quantitative bioanalysis. Deuterated compounds are chemically identical to their non-deuterated counterparts but possess a greater mass. This seemingly subtle difference has profound implications for their utility in scientific research.
One of the most significant applications of deuterated compounds is their use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2] These isotopically labeled standards co-elute with the target analyte, exhibiting nearly identical behavior during ionization and chromatographic separation.[1][3] This allows for precise correction of experimental variability, such as matrix effects and ion suppression, leading to highly accurate and reproducible quantification.[1][3][4]
Furthermore, the substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[5][6][7] The C-D bond is stronger than the C-H bond, and its cleavage is often a rate-limiting step in metabolic pathways, particularly those mediated by cytochrome P450 enzymes.[5][8] By slowing down metabolism at a specific site, researchers can elucidate metabolic pathways, identify primary sites of oxidation, and potentially improve the pharmacokinetic profiles of drug candidates.[7][8][9]
This guide provides a comprehensive technical overview of 3-Amino-2-methyl-benzyl-d2 alcohol, including its physicochemical properties, a robust method for its synthesis, detailed analytical characterization protocols, and its key applications in research and drug development.
Part-1-Physicochemical-Properties-and-Characterization
The fundamental properties of 3-Amino-2-methyl-benzyl-d2 alcohol are summarized below. While some data is derived from its non-deuterated analog, the key differences arising from deuteration are highlighted.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 3-Amino-2-methyl-benzyl-d2 Alcohol | N/A |
| CAS Number | 57414-76-3 | [10] |
| Molecular Formula | C₈H₉D₂NO | Inferred |
| Molecular Weight | 139.20 | Calculated |
| Parent Compound | 3-Amino-2-methyl-benzyl alcohol | [11] |
| Parent CAS | 83647-42-1 | [11] |
| Parent Mol. Weight | 137.18 | [11][12] |
| Parent Appearance | Powder | [12] |
| Parent Melting Point | 106-108 °C | [12] |
| Storage | 2-8°C Refrigerator | [11] |
Analytical-Characterization-A-Self-Validating-System
Confirming the identity, purity, and isotopic enrichment of 3-Amino-2-methyl-benzyl-d2 alcohol is paramount. A combination of analytical techniques provides a self-validating system to ensure the quality of the compound.[13]
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Mass Spectrometry (MS): Mass spectrometry is the definitive technique for confirming deuteration. The molecular ion of 3-Amino-2-methyl-benzyl-d2 alcohol will exhibit a mass-to-charge ratio (m/z) that is 2 units higher than its non-deuterated counterpart. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and provide further confidence in the structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the position and extent of deuterium incorporation.[13]
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¹H NMR: The most telling feature in the proton NMR spectrum will be the significant reduction or complete disappearance of the singlet corresponding to the benzylic protons (CH₂OH), which is present in the spectrum of the non-deuterated analog.
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¹³C NMR: The carbon spectrum will show a characteristic triplet for the deuterated benzylic carbon (CD₂) due to coupling with deuterium (spin I=1). The chemical shift of this carbon may also be slightly different from the non-deuterated analog.
-
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV) is used to assess the chemical purity of the compound. The deuterated and non-deuterated compounds will have virtually identical retention times under standard reversed-phase HPLC conditions.
Part-2-Synthesis-and-Mechanistic-Insights
A robust and efficient method for the synthesis of 3-Amino-2-methyl-benzyl-d2 alcohol involves the reduction of the corresponding aldehyde, 3-amino-2-methylbenzaldehyde, with a deuterated reducing agent. Sodium borodeuteride (NaBD₄) is an excellent choice for this transformation due to its commercial availability, high isotopic enrichment, and operational simplicity.
The causality behind this experimental choice lies in the high regioselectivity of borohydride reagents, which selectively reduce aldehydes and ketones without affecting other functional groups like the aromatic amine.
Experimental-Protocol-Reductive-Deuteration
Objective: To synthesize 3-Amino-2-methyl-benzyl-d2 alcohol from 3-amino-2-methylbenzaldehyde with high isotopic incorporation.
Materials:
-
3-Amino-2-methylbenzaldehyde
-
Sodium borodeuteride (NaBD₄, ≥98% isotopic purity)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
Procedure:
-
Reaction Setup: Dissolve 3-amino-2-methylbenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reductant Addition: Slowly add sodium borodeuteride (1.1 eq) portion-wise to the stirred solution. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen/deuterium gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer twice more with dichloromethane. Combine the organic layers. Rationale: Multiple extractions ensure complete recovery of the product.
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Amino-2-methyl-benzyl-d2 alcohol.
Caption: Synthesis workflow for 3-Amino-2-methyl-benzyl-d2 Alcohol.
Part-3-Applications-in-Research-and-Drug-Development
The unique properties of 3-Amino-2-methyl-benzyl-d2 alcohol make it a valuable tool in several areas of research.
Internal-Standard-in-Quantitative-Bioanalysis-(LC-MS-MS)
The primary application of this compound is as an internal standard for the quantification of its non-deuterated analog in biological matrices such as plasma, urine, or tissue homogenates.[1]
Principle of Operation: A known amount of the deuterated internal standard is spiked into every sample, calibrator, and quality control sample before sample preparation.[14] The standard and the analyte behave almost identically during extraction, chromatography, and ionization.[1] However, they are readily distinguished by the mass spectrometer due to their mass difference. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification can be achieved, compensating for matrix effects and procedural inconsistencies.[3][4] This approach is a cornerstone of regulatory-compliant bioanalytical methods.[1][14]
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- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
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